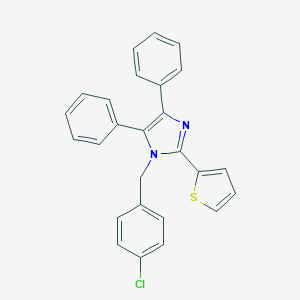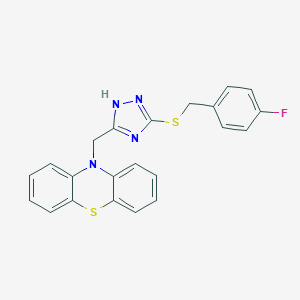![molecular formula C21H24N4O5S B292533 ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292533.png)
ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to modulate the activity of GABA receptors, which are important for regulating neuronal activity.
Biochemical and Physiological Effects
Ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and modulate the activity of GABA receptors. It has also been shown to have anxiolytic and anti-convulsant properties.
実験室実験の利点と制限
One of the advantages of using ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate in lab experiments is its potent anti-cancer properties. This compound can induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer research. Another advantage is its ability to modulate the activity of GABA receptors, which are important for regulating neuronal activity.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate involves several steps, which can be time-consuming and expensive. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to study its effects on GABA receptors and its potential use in the treatment of neurological disorders. Additionally, further research is needed to optimize its synthesis method and to gain a better understanding of its mechanism of action.
合成法
The synthesis of ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate involves several steps. The first step involves the reaction of 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride to form 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-acetate. The second step involves the reaction of 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-acetate with 3-methoxyaniline in the presence of sodium hydride to form 3-methoxyanilino-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-acetate. The final step involves the reaction of 3-methoxyanilino-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-acetate with ethyl chloroacetate in the presence of potassium carbonate to form ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate.
科学的研究の応用
Ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Another potential application of this compound is in the field of neuroscience. Studies have shown that ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate can modulate the activity of GABA receptors, which are important for regulating neuronal activity. This compound has also been shown to have anxiolytic and anti-convulsant properties.
特性
分子式 |
C21H24N4O5S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
ethyl 2-(N-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]-3-methoxyanilino)acetate |
InChI |
InChI=1S/C21H24N4O5S/c1-4-24-20(17-10-7-11-30-17)22-23-21(24)31-14-18(26)25(13-19(27)29-5-2)15-8-6-9-16(12-15)28-3/h6-12H,4-5,13-14H2,1-3H3 |
InChIキー |
CMZHFCOEONHITM-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N(CC(=O)OCC)C2=CC(=CC=C2)OC)C3=CC=CO3 |
正規SMILES |
CCN1C(=NN=C1SCC(=O)N(CC(=O)OCC)C2=CC(=CC=C2)OC)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![3-Methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292454.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)
![6-[1,1'-Biphenyl]-4-yl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B292457.png)
![ethyl 4-{[5-(2-amino-5-phenyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B292461.png)
![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![Ethyl 4-benzyl-3-oxo-5-(2-oxopropylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292464.png)
![N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea](/img/structure/B292468.png)
![2-(allylsulfanyl)-3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292470.png)